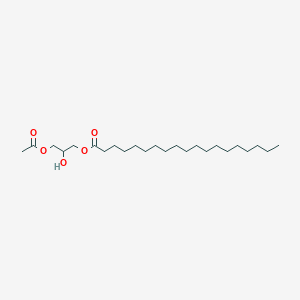

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions or amidation processes. For instance, 2-hydroxy-2-methylpropiophenone can undergo multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to complex molecules (Wakui et al., 2004). Another approach involves the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine from 3-phenoxybenzonitrile, demonstrating the versatility of amidine compounds in pharmacological applications (Popov et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is often elucidated using crystallography and spectroscopic methods. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, showcasing the importance of intermolecular hydrogen bonding in stabilizing the molecular structure (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride derivatives can vary widely, including arylation processes and reactions with phenol. Radical arylation of phenols and phenyl ethers, for example, can proceed with good regioselectivity, offering new pathways to synthesize biphenyl alcohols and ethers with potential applications in drug development and materials science (Wetzel et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are crucial for their application in various fields. The study of hydrogen-bonded chains in complexes, for instance, sheds light on the large proton polarizability due to collective proton fluctuation, which can have implications for the material's properties (Wojciechowski et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, are defined by the molecular structure and functional groups. Synthesis and characterization of triphenylamine-3-hexylthiophene oligomer hybrids highlight the importance of molecular design in achieving desired chemical properties for applications in organic electronics (Li et al., 2008).

Aplicaciones Científicas De Investigación

m-Aryloxy Phenols

- Scientific Field : Chemistry, Material Science .

- Application Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application : The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .

- Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Propylamine Hydrochloride

- Scientific Field : Chemistry, Pharmaceutical .

- Application Summary : Propylamine hydrochloride is used in the synthesis of various compounds. For example, it is used in the synthesis of N-Methyl-γ-(4-methylphenoxy)benzenepropanamine hydrochloride .

- Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields, such as pharmaceuticals .

Spectrophotometric Analysis

- Scientific Field : Analytical Chemistry .

- Application Summary : Atomoxetine HCl is used in a novel spectrophotometric approach that relies on a charge transfer complex between atomoxetine and a quinone-based π-acceptor .

- Methods of Application : The two approaches rely on charge transfer formed between Atomoxetine base (n-donor) with p-chloranil and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ; π-acceptor). The generated complexes exhibit absorption intensity maxima at 550 and 460 nm in acetonitrile for p-chloranil and DDQ in the order .

- Results or Outcomes : The assessment of Atomoxetine in pharmaceutical capsules using the suggested procedures was successful, and the results were contrasted with those obtained using a different published method to show accuracy and precision .

Synthesis of Atomoxetine Hydrochloride

- Scientific Field : Organic Chemistry .

- Application Summary : Atomoxetine HCl is synthesized from a new crystalline form of N-methyl-3-phenyl-3-(o-tolyloxy) propylamine oxalate .

- Methods of Application : The synthesis involves the preparation of Atomoxetine using 3-phenyl chloropropyl amine as a starting material .

- Results or Outcomes : The outcomes of these reactions are new compounds with potential applications in various fields, such as pharmaceuticals .

Treatment of Attention-Deficit Hyperactivity Syndrome (ADHD)

Propiedades

IUPAC Name |

N-methyl-N-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-15-8-6-12-17(14-15)19-18(2)13-7-11-16-9-4-3-5-10-16;/h3-6,8-10,12,14H,7,11,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLUUFXMYKVCGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)ON(C)CCCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)